2-Diethylaminoethyl 4-aminobenzoate; 2-(5-oxopyrrolidin-2-yl)acetic acid
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Overview
Description
2-Diethylaminoethyl 4-aminobenzoate; 2-(5-oxopyrrolidin-2-yl)acetic acid is a chemical compound with the molecular formula C19H29N3O5 and a molecular weight of 379.4507 . This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diethylaminoethyl 4-aminobenzoate typically involves the esterification of 4-aminobenzoic acid with 2-diethylaminoethanol under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The product is then purified through recrystallization or distillation.
For the preparation of 2-(5-oxopyrrolidin-2-yl)acetic acid, the starting material is often pyrrolidine, which undergoes oxidation to form the 5-oxo derivative. This is followed by a reaction with acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of these compounds involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Diethylaminoethyl 4-aminobenzoate and 2-(5-oxopyrrolidin-2-yl)acetic acid undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring in 2-(5-oxopyrrolidin-2-yl)acetic acid can be oxidized to form different derivatives.
Reduction: The nitro group in 4-aminobenzoic acid can be reduced to form the corresponding amine.
Substitution: The ester group in 2-Diethylaminoethyl 4-aminobenzoate can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Sulfuric acid, hydrochloric acid.
Major Products
The major products formed from these reactions include various derivatives of the parent compounds, which can be further utilized in different applications.
Scientific Research Applications
2-Diethylaminoethyl 4-aminobenzoate and 2-(5-oxopyrrolidin-2-yl)acetic acid have numerous scientific research applications:
Mechanism of Action
The mechanism of action of these compounds involves their interaction with specific molecular targets and pathways. For instance, 2-Diethylaminoethyl 4-aminobenzoate acts as a local anesthetic by blocking sodium channels in nerve cells, thereby inhibiting the transmission of pain signals . On the other hand, 2-(5-oxopyrrolidin-2-yl)acetic acid may interact with enzymes involved in metabolic pathways, affecting various biological processes .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with 2-(5-oxopyrrolidin-2-yl)acetic acid.
Uniqueness
2-Diethylaminoethyl 4-aminobenzoate stands out due to its dual functional groups, which provide unique reactivity and versatility in chemical synthesis . Similarly, 2-(5-oxopyrrolidin-2-yl)acetic acid’s unique structure allows it to participate in a variety of chemical reactions, making it valuable in research and industrial applications .
Properties
CAS No. |
10248-52-9 |
---|---|
Molecular Formula |
C19H29N3O5 |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 4-aminobenzoate;2-(5-oxopyrrolidin-2-yl)acetic acid |
InChI |
InChI=1S/C13H20N2O2.C6H9NO3/c1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11;8-5-2-1-4(7-5)3-6(9)10/h5-8H,3-4,9-10,14H2,1-2H3;4H,1-3H2,(H,7,8)(H,9,10) |
InChI Key |
IRNZBVUSNWJVKR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.C1CC(=O)NC1CC(=O)O |
Origin of Product |
United States |
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